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Cholesteryl arachidonate

Cat. No.: B1238356
M. Wt: 673.1 g/mol
InChI Key: IMXSFYNMSOULQS-SXXSVFILSA-N
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Description

Cholesteryl Esters as Key Lipid Species

Cholesteryl esters are a class of lipids that are essential in the body for the transport and storage of cholesterol. lipotype.comfrontiersin.org Unlike free cholesterol, which is a crucial component of cell membranes, cholesteryl esters are more hydrophobic, meaning they are less soluble in water. creative-proteomics.comwikipedia.org This property makes them ideal for being packed into the core of lipoproteins, which transport lipids through the bloodstream, and for storage within cells in structures called lipid droplets. lipotype.comfrontiersin.org The formation of cholesteryl esters from cholesterol is a key process in preventing the buildup of excess free cholesterol in cells, which can be toxic. frontiersin.org These esters serve as a reserve of both cholesterol and fatty acids, which can be released when needed for various cellular functions, including the synthesis of hormones. lipotype.com

The Biochemical Architecture of Cholesteryl Arachidonate (B1239269)

Cholesteryl arachidonate is a specific type of cholesteryl ester formed from the combination of a cholesterol molecule and arachidonic acid, a polyunsaturated omega-6 fatty acid. nih.govlarodan.com Its chemical formula is C47H76O2 and it has a molecular weight of 673.11 g/mol . larodan.com

Properties of this compound
PropertyValueSource
Molecular FormulaC47H76O2 larodan.com
Molecular Weight673.11 g/mol larodan.com
SynonymsCholesterol arachidonate, 20:4 Cholesteryl ester nih.gov
Physical FormA neat oil caymanchem.com
Storage Temperature-20°C caymanchem.com

The formation of this compound occurs through a process called esterification, where the hydroxyl group of cholesterol forms an ester bond with the carboxyl group of arachidonic acid. wikipedia.org This reaction is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin-cholesterol acyltransferase (LCAT). frontiersin.orgcreative-proteomics.com

ACAT operates within cells, particularly in the endoplasmic reticulum, transferring a fatty acyl group from acyl-CoA to cholesterol. creative-proteomics.comcreative-proteomics.com There are two forms of ACAT: ACAT1, which is found in most tissues, and ACAT2, which is primarily located in the liver and intestines. biorxiv.org

LCAT functions in the plasma, associated with high-density lipoproteins (HDL). frontiersin.org It facilitates the transfer of a fatty acid from phosphatidylcholine to cholesterol. frontiersin.org

The resulting this compound is significantly more hydrophobic than free cholesterol, facilitating its storage and transport. creative-proteomics.com

Distribution and Compartmentalization of this compound in Tissues and Cells

This compound is found in various parts of the body, with notable concentrations in the plasma and adrenal glands. caymanchem.combiomol.com It is also a key component of cellular structures like membranes and lipid droplets.

In the bloodstream, this compound is a component of lipoproteins, particularly low-density lipoprotein (LDL). frontiersin.orgcaymanchem.com Lipoproteins are responsible for transporting fats, including cholesterol, to and from cells. frontiersin.org

The adrenal glands, which are responsible for producing steroid hormones, contain significant amounts of cholesteryl esters, including this compound. lipotype.com These stored esters act as a reservoir of cholesterol, which is a precursor for the synthesis of these essential hormones. lipotype.com Studies in rats have shown that this compound in adrenocortical cells can be hydrolyzed to release arachidonic acid for the synthesis of prostaglandins (B1171923) when stimulated by adrenocorticotropic hormone (ACTH). caymanchem.comcaymanchem.com Furthermore, research on rats has indicated that the adrenal glands have a high expression of the enzyme FADS2, which is crucial for the synthesis of arachidonic acid. biorxiv.org

Within cells, this compound is found in cellular membranes and is a major component of lipid droplets. creative-proteomics.comcreative-proteomics.com While free cholesterol is a vital structural element of cell membranes, cholesteryl esters like this compound are primarily stored in the hydrophobic core of lipid droplets. creative-proteomics.comwikipedia.org Lipid droplets are dynamic organelles that serve as the primary sites for neutral lipid storage. creative-proteomics.comwikipedia.org They are composed of a core of neutral lipids, mainly triglycerides and cholesteryl esters, surrounded by a monolayer of phospholipids (B1166683) and associated proteins. creative-proteomics.comwikipedia.org

The storage of cholesteryl esters in lipid droplets is a critical mechanism for maintaining cellular cholesterol homeostasis and preventing the toxic effects of excess free cholesterol. frontiersin.orgcreative-proteomics.com The formation and growth of these droplets are influenced by the esterification of cholesterol. creative-proteomics.com Recent research has also highlighted that lipid droplets associated with the nuclear envelope are particularly enriched in cholesteryl esters. embopress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H76O2 B1238356 Cholesteryl arachidonate

Properties

Molecular Formula

C47H76O2

Molecular Weight

673.1 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+

InChI Key

IMXSFYNMSOULQS-SXXSVFILSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl arachidonate
cholesteryl arachidonate eicosatetraenoate
cholesteryl arachidonate, (3beta)-(all Z)-isome

Origin of Product

United States

Enzymatic Pathways and Regulatory Mechanisms in Cholesteryl Arachidonate Metabolism

Biosynthesis of Cholesteryl Arachidonate (B1239269)

The formation of cholesteryl arachidonate is primarily an enzymatic process involving the transfer of an arachidonyl group to cholesterol. This esterification is catalyzed by several acyltransferases, each with distinct roles and locations within the body.

Lecithin-cholesterol acyltransferase (LCAT) is a key enzyme found in plasma that is responsible for the formation of the majority of cholesteryl esters circulating in the blood. nih.govresearchgate.net It catalyzes the transacylation of a fatty acid from the sn-2 position of lecithin (B1663433) (phosphatidylcholine) to the hydroxyl group of free cholesterol, yielding a cholesteryl ester and lysolecithin. nih.govresearchgate.net This process is integral to the maturation of high-density lipoproteins (HDL), where LCAT is primarily bound. researchgate.netwikipedia.org By converting free cholesterol on the surface of HDL particles into more hydrophobic cholesteryl esters, LCAT facilitates their sequestration into the lipoprotein core. wikipedia.org This action promotes the continued flow of cholesterol from cells to HDL. Studies in mice lacking the LCAT gene have shown an enrichment of polyunsaturated fatty acids, including arachidonate, in apolipoprotein B (apoB) lipoprotein cholesteryl esters, indicating that LCAT activity contributes to the specific composition of plasma cholesteryl esters, including this compound. ahajournals.org

Besides LCAT, another significant family of enzymes involved in cholesterol esterification is the Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) family, also known as Sterol O-acyltransferases (SOAT). iiarjournals.orgiiarjournals.org These enzymes are intracellular and catalyze the esterification of cholesterol using fatty acids from an acyl-CoA pool. iiarjournals.org This reaction provides a rapid mechanism for cells to store excess cholesterol in cytosolic lipid droplets. iiarjournals.org

In mammals, there are two main isoforms:

ACAT1: This isoform is expressed in a wide variety of tissues. iiarjournals.org

ACAT2: This isoform is found predominantly in the enterocytes of the intestine and hepatocytes of the liver. iiarjournals.org

While oleic acid is a commonly preferred substrate for ACAT1, both enzymes can esterify a range of sterols and fatty acids. iiarjournals.orgiiarjournals.org

The enzymatic synthesis of this compound has been demonstrated in laboratory settings. Research has shown that radioactive this compound can be readily formed in vitro by combining 1-14C-arachidonoyllecithin and free cholesterol, a reaction that mirrors the activity of LCAT. cdnsciencepub.com Furthermore, studies investigating the catalytic mechanism of LCAT have revealed that under certain conditions, its reduced cysteine thiols are capable of catalyzing the formation of this compound directly from arachidonyl-CoA. nih.gov

Other Acyltransferase-Mediated Synthesis Pathways

Hydrolysis and Catabolism of this compound

The breakdown of this compound is a critical process for releasing free cholesterol and arachidonic acid, which can then be used for various cellular functions, such as membrane formation or as a precursor for prostaglandin (B15479496) synthesis. nih.govlibretexts.org This hydrolysis is carried out by a group of enzymes known as cholesterol ester hydrolases.

Cholesterol ester hydrolases (CEH), or sterol esterases, are enzymes that catalyze the hydrolysis of cholesteryl esters. nih.govuniprot.org These enzymes are found in different cellular compartments and can have either acidic or neutral pH optima. jci.org The specificity and efficiency of these hydrolases can vary significantly depending on the fatty acid component of the cholesteryl ester.

Studies comparing different commercially available cholesterol ester hydrolases have shown marked differences in their ability to break down this compound. While cholesteryl oleate (B1233923) and linoleate (B1235992) are almost completely hydrolyzed by various CEHs, the hydrolysis of this compound is often partial and varies widely between enzymes. nih.gov For example, one study found that the rate of hydrolysis for this compound by one CEH was seven times lower than that of another. nih.gov In rat testis, a temperature-stable CEH isoform showed a high specificity for cholesteryl oleate and arachidonate, whereas a temperature-labile form did not effectively hydrolyze it. nih.gov

Table 1: Comparative Hydrolysis of Cholesteryl Esters by Different Hydrolases
Cholesteryl Ester SubstrateObserved Hydrolysis EfficiencyEnzyme ContextReference
Cholesteryl Oleate & LinoleateNearly 100% hydrolysis by five different commercial CEHs.In vitro assay nih.gov
This compoundPartial and variable hydrolysis (ranging from 20% to 80%) depending on the specific CEH used.In vitro assay nih.gov
This compoundHighest specificity, along with cholesteryl oleate.Temperature-stable CEH from rat testis nih.gov
This compoundNot hydrolyzed.Temperature-labile CEH from rat testis nih.gov

Lysosomal Acid Lipase (B570770) (LIPA), also known as Lysosomal Acid Cholesteryl Ester Hydrolase (LAL), is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides that are delivered to the lysosome. biorxiv.orgbiorxiv.orgnih.gov It functions at an acidic pH and is critical for processing lipids from endocytosed lipoproteins. uniprot.orgnih.gov A deficiency in LIPA leads to lysosomal storage diseases, such as Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by a massive accumulation of cholesteryl esters. uniprot.orgbiorxiv.orgnih.gov

Recent research has highlighted the specific and crucial role of LIPA in the catabolism of this compound. In studies of cancer cell metabolism, LIPA was identified as the key regulator of cholesteryl ester hydrolysis. biorxiv.orgbiorxiv.orgresearchgate.net These studies demonstrated that this compound is a dominant and preferred substrate that is hydrolyzed by LIPA at a very high rate. biorxiv.orgbiorxiv.orgresearchgate.net The inhibition of LIPA led to a dramatic accumulation of this compound, underscoring the enzyme's dominant role in its breakdown. biorxiv.orgresearchgate.net

Table 2: Research Findings on LIPA-Mediated Hydrolysis of this compound
Research FocusKey FindingExperimental ContextReference
CE Hydrolysis in Cancer CellsLIPA was identified as the key regulator of CE hydrolysis.Pan-cancer bioinformatic analysis, Raman spectromicroscopy biorxiv.orgresearchgate.net
LIPA Substrate SpecificityThis compound (CE 20:4) was identified as a dominant substrate that is rapidly hydrolyzed by LIPA.Liquid chromatography with tandem mass spectrometry (LC-MS/MS) on cancer cell lines biorxiv.orgbiorxiv.orgresearchgate.net
Effect of LIPA InhibitionInhibition of LIPA with Lalistat 1 caused a 160-fold jump in this compound levels in T24 cells.Cancer cell lines (T24, MDA-MB-231) biorxiv.orgresearchgate.net
Relative Hydrolysis RateThis compound showed the fastest hydrolysis rate (11.5 in T24 cells, 10.0 in MDA-MB-231 cells) upon removal of the LIPA inhibitor.Cancer cell lines (T24, MDA-MB-231) biorxiv.orgresearchgate.net

Compound Reference Table

Table 3: List of Chemical Compounds
Compound Name
7-dehydrocholesterol
Acetyl-CoA
Arachidonic acid
Cholesterol
This compound
Cholesteryl linoleate
Cholesteryl oleate
Lecithin (Phosphatidylcholine)
Lysolecithin
Oleic acid
Prostaglandins (B1171923)

Release of Arachidonic Acid from this compound

The liberation of arachidonic acid from this compound is a crucial step that provides a precursor for the synthesis of various bioactive eicosanoids. This hydrolysis is catalyzed by a group of enzymes known as cholesteryl ester hydrolases (CEHs).

Several key enzymes are responsible for the hydrolysis of cholesteryl esters, including this compound:

Lysosomal Acid Lipase (LIPA): This enzyme operates in the acidic environment of lysosomes. Research has identified LIPA as a key regulator of cholesteryl ester hydrolysis in cancer cells. biorxiv.org Studies focusing on cholesteryl ester (CE) metabolism have specifically defined this compound (CE 20:4) as a dominant substrate for LIPA. biorxiv.orgbiorxiv.org The hydrolysis of this compound by LIPA is a rapid process, as demonstrated in cancer cell lines where its inhibition leads to a significant accumulation of this specific cholesteryl ester. biorxiv.orgresearchgate.net

Hormone-Sensitive Lipase (HSL): HSL is an intracellular neutral lipase capable of hydrolyzing various lipids, including cholesteryl esters. nih.govnih.gov In macrophages, HSL accounts for essentially all neutral cholesterol ester hydrolase (nCEH) activity. ahajournals.org Overexpression of HSL in macrophage foam cells significantly increases the hydrolysis of cellular cholesteryl esters. ahajournals.org In steroidogenic tissues like the adrenal glands, HSL-mediated hydrolysis of cholesteryl esters provides the cholesterol backbone for steroid hormone production. nih.govresearchgate.net The release of arachidonic acid from this compound is specifically stimulated by Adrenocorticotropic hormone (ACTH) in adrenocortical cells for prostaglandin synthesis. caymanchem.combiomol.com

Neutral Cholesterol Ester Hydrolase 1 (NCEH1): Also known as KIAA1363, NCEH1 is another key enzyme responsible for the majority of nCEH activity in macrophages. nih.govahajournals.org It is located in the endoplasmic reticulum and plays a critical role in hydrolyzing cholesteryl esters to release free cholesterol for efflux from the cell, a key step in reverse cholesterol transport. nih.govsemanticscholar.org NCEH1 is highly expressed in the macrophage foam cells found within atherosclerotic lesions. nih.govahajournals.org While hormone-sensitive lipase is key in some mouse macrophage cell lines, NCEH1 is considered the critical enzyme for this process in human macrophages. ahajournals.orgresearchgate.net

While phospholipases like PLA2 are primarily known for releasing arachidonic acid from membrane phospholipids (B1166683), the hydrolysis of the cholesteryl ester pool represents a distinct pathway for providing this crucial fatty acid. nih.govmdpi.comresearchgate.net In steroidogenic cells, signals that stimulate steroid production lead to the release of arachidonic acid from both phospholipids and other esters, including the cholesteryl ester pool. nih.gov

Regulatory Mechanisms of this compound Hydrolysis

The hydrolysis of this compound is tightly controlled by a variety of factors, including hormones, substrate availability, and post-translational modifications of the hydrolytic enzymes. This regulation ensures that the release of cholesterol and arachidonic acid meets the specific metabolic needs of the cell.

Hormonal Regulation: Hormones are major regulators of cholesteryl ester hydrolysis in various tissues.

Pituitary and Steroid Hormones: In steroidogenic tissues like the adrenal gland and corpus luteum, cholesterol esterase activity is under the direct control of pituitary hormones. thieme-connect.com ACTH stimulates the hydrolysis of this compound in adrenal cells. caymanchem.combiomol.com Similarly, prolactin maintains cholesterol esterase levels in the corpus luteum. thieme-connect.com In primary hepatocytes, the glucocorticoid dexamethasone, along with L-thyroxine, synergistically maintains mRNA levels of neutral cholesteryl ester hydrolase. physiology.orgphysiology.org

Thyroid Hormones: Thyroid hormones can influence cholesteryl ester hydrolysis. The administration of triiodothyronine leads to a specific increase in the activity of lysosomal acid cholesterol ester hydrolase in hepatocytes, which may contribute to the cholesterol-lowering effects of thyroid hormones. nih.gov

Regulation by Cholesterol and Bile Acid Flux: The activity and expression of hepatic neutral cholesteryl ester hydrolase (CEH) are rationally regulated by the flow of cholesterol through the liver. physiology.orgphysiology.org

Cholesterol Levels: High levels of cholesterol, achieved through cholesterol feeding or providing its precursor mevalonate, lead to a decrease in the activity, protein mass, and mRNA levels of hepatic CEH. physiology.orgphysiology.org Conversely, inhibiting cholesterol biosynthesis with drugs like lovastatin (B1675250) results in an increase in CEH activity and mRNA. physiology.orgphysiology.org

Cholesterol Efflux and Bile Acids: Stimulating the efflux of cholesterol from the liver via biliary diversion significantly increases CEH activity, mass, and mRNA levels. physiology.orgphysiology.org In contrast, feeding with bile acids such as chenodeoxycholate or treating cells with taurocholate suppresses CEH activity and mRNA, suggesting that protein kinase C may mediate these effects. physiology.orgphysiology.org

Table 1: Regulation of Hepatic Neutral Cholesteryl Ester Hydrolase (CEH) by Metabolic Perturbations

Perturbation Effect on CEH Activity Effect on CEH Protein Mass Effect on CEH mRNA
Cholesterol Feeding ↓ (56%) ↓ (44%) ↓ (14%)
Mevalonate Feeding ↓ (42%) ↓ (76%) ↓ (23%)
Lovastatin (Inhibits Cholesterol Synthesis) ↑ (65%) Not Reported ↑ (31%)
Chronic Biliary Diversion (Stimulates Efflux) ↑ (138%) ↑ (29%) ↑ (146%)
Chenodeoxycholate Feeding (Bile Acid) ↓ (46%) Not Reported ↓ (26%)

Data derived from studies in rats. physiology.orgphysiology.org

Regulation by Phosphorylation: Post-translational modification, particularly phosphorylation, is a key mechanism for the acute regulation of HSL activity.

cAMP-Dependent Pathway: HSL is activated by reversible phosphorylation, which is often triggered by hormonal signals that increase intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net In macrophage foam cells, the addition of cAMP leads to a five-fold higher rate of cholesteryl ester hydrolysis in cells overexpressing HSL compared to control cells. ahajournals.org This highlights the importance of the cAMP-PKA signaling pathway in activating HSL-mediated hydrolysis. researchgate.net

Cellular and Molecular Functions of Cholesteryl Arachidonate

Cholesteryl Arachidonate (B1239269) as a Reservoir for Bioactive Arachidonic Acid

One of the principal functions of cholesteryl arachidonate is to serve as a storage depot for arachidonic acid, a polyunsaturated omega-6 fatty acid. cymitquimica.combiorxiv.org This stored arachidonic acid can be released through hydrolysis, a process driven by enzymes like lipase (B570770) A (LIPA), to become available for the synthesis of various bioactive lipid mediators. caymanchem.combiorxiv.org

Precursor Role in Eicosanoid Biosynthesis

The release of arachidonic acid from cholesteryl esters is a critical step in the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), leukotrienes, and thromboxanes. wikipedia.org These molecules are potent, short-lived, and act locally as autocrine and paracrine signals, modulating a wide array of physiological and pathological processes. wikipedia.org The availability of free arachidonic acid is often the rate-limiting step in the production of eicosanoids. balsinde.org

Once released, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PGHS), to form prostaglandins. wikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2. The initial products of the COX pathway are the unstable endoperoxides prostaglandin (B15479496) G2 (PGG2) and prostaglandin H2 (PGH2). PGH2 serves as the common precursor for the synthesis of various prostaglandins, including PGE2, PGD2, and PGF2α, as well as prostacyclin (PGI2). wikipedia.orgahajournals.org The specific type of prostaglandin produced depends on the downstream synthases present in a particular cell type. pressbooks.pub For instance, research on rat adrenocortical cells has shown that adrenocorticotropic hormone (ACTH) stimulation leads to the hydrolysis of cholesteryl esters, releasing arachidonic acid for the synthesis of prostaglandins, predominantly of the E series. nih.gov

Table 1: Key Enzymes and Products in the Prostaglandin Synthesis Pathway

EnzymePrecursorProduct(s)Function of Product(s)
Phospholipase A2 / Lipase A (LIPA) This compound / Phospholipids (B1166683)Arachidonic AcidPrecursor for all eicosanoids. pressbooks.pub
Cyclooxygenase (COX-1 & COX-2) Arachidonic AcidProstaglandin H2 (PGH2)Intermediate for all prostaglandins and thromboxanes.
Prostaglandin E Synthase Prostaglandin H2 (PGH2)Prostaglandin E2 (PGE2)Involved in inflammation, fever, and pain. mdpi.com
Prostaglandin D Synthase Prostaglandin H2 (PGH2)Prostaglandin D2 (PGD2)Involved in allergic responses and sleep regulation. ahajournals.org
Prostaglandin F Synthase Prostaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)Involved in uterine contraction and luteolysis. ahajournals.org
Prostacyclin Synthase Prostaglandin H2 (PGH2)Prostacyclin (PGI2)Vasodilator and inhibitor of platelet aggregation. cir-safety.org

Arachidonic acid released from this compound can also be shunted into the lipoxygenase (LOX) pathway to produce leukotrienes. tandfonline.comtandfonline.com The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4). tandfonline.comnih.gov LTA4 can then be further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase, which conjugates LTA4 with glutathione. tandfonline.comnih.gov Leukotrienes are potent inflammatory mediators. tandfonline.com

Table 2: Key Enzymes and Products in the Leukotriene Synthesis Pathway

EnzymePrecursorProduct(s)Function of Product(s)
5-Lipoxygenase (5-LO) Arachidonic AcidLeukotriene A4 (LTA4)Unstable intermediate for all leukotrienes. nih.gov
Leukotriene A4 Hydrolase Leukotriene A4 (LTA4)Leukotriene B4 (LTB4)Potent chemoattractant for neutrophils. tandfonline.com
Leukotriene C4 Synthase Leukotriene A4 (LTA4) & GlutathioneLeukotriene C4 (LTC4)Induces bronchoconstriction and increases vascular permeability. nih.gov
γ-Glutamyltransferase Leukotriene C4 (LTC4)Leukotriene D4 (LTD4)Similar functions to LTC4. allergolyon.fr
Dipeptidase Leukotriene D4 (LTD4)Leukotriene E4 (LTE4)Less potent but more stable than LTC4 and LTD4. allergolyon.fr

Similar to prostaglandins, thromboxanes are also synthesized from the COX pathway intermediate, PGH2. wikipedia.org The enzyme thromboxane (B8750289) synthase converts PGH2 into thromboxane A2 (TXA2). wikipedia.org TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. wikipedia.orgnih.gov It is rapidly converted to its inactive and stable metabolite, thromboxane B2 (TXB2). ahajournals.org The balance between the pro-aggregatory and vasoconstrictive effects of TXA2 and the anti-aggregatory and vasodilatory effects of prostacyclin (PGI2) is crucial for maintaining vascular homeostasis. wikipedia.org

Table 3: Key Enzymes and Products in the Thromboxane Synthesis Pathway

EnzymePrecursorProduct(s)Function of Product(s)
Thromboxane Synthase Prostaglandin H2 (PGH2)Thromboxane A2 (TXA2)Potent vasoconstrictor and promoter of platelet aggregation. wikipedia.org
(Non-enzymatic hydrolysis) Thromboxane A2 (TXA2)Thromboxane B2 (TXB2)Stable, inactive metabolite of TXA2. ahajournals.org
Leukotriene Synthesis Pathways

Modulation of Cellular Signaling Cascades via Arachidonic Acid Metabolites

The eicosanoids produced from arachidonic acid released from this compound stores act as signaling molecules that modulate a variety of cellular pathways, particularly those involved in inflammation. cir-safety.orgnih.gov

Arachidonic acid metabolites are key players in the inflammatory cascade. cir-safety.orgnih.gov Prostaglandins, such as PGE2, are potent vasodilators, increasing blood flow to the site of inflammation and contributing to the classic signs of inflammation like redness and heat. cir-safety.org Leukotrienes, particularly LTB4, are powerful chemoattractants for leukocytes, recruiting these immune cells to the site of injury or infection. tandfonline.com The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) increase vascular permeability, allowing plasma proteins and fluid to leak into the tissue, leading to edema. allergolyon.fr Thromboxane A2 contributes to inflammation by promoting platelet aggregation and vasoconstriction. wikipedia.org Recent research has also highlighted the role of LIPA-driven hydrolysis of this compound in promoting cancer metastasis through the NF-κB signaling pathway, which is a critical regulator of inflammation. biorxiv.orgbiorxiv.org

Regulation of Immune Cell Activation

This compound and its derivatives play a crucial role in modulating the activity of immune cells, particularly macrophages. The oxidation of the arachidonate component of the molecule is a key step in initiating these effects. caymanchem.com Oxidized cholesteryl esters (OxCEs) are recognized as biologically active components that can trigger inflammatory responses. plos.org

A specific, polyoxygenated derivative of this compound, identified as having bicyclic endoperoxide and hydroperoxide groups (BEP-CE), has been shown to be a potent activator of macrophages. plos.org Research has demonstrated that BEP-CE can activate macrophages through a Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (SYK) dependent signaling pathway. plos.org This activation leads to a cascade of downstream effects, including the phosphorylation of kinases like ERK1/2 and JNK, cellular spreading, and an increase in macropinocytosis, which is the uptake of fluids and particles. plos.org This enhanced uptake can result in the accumulation of lipids within the macrophage, contributing to the formation of foam cells, a hallmark of atherosclerosis. caymanchem.complos.org The presence of BEP-CE has been confirmed in human plasma and atherosclerotic lesions, suggesting it is an endogenous ligand that contributes to the chronic inflammation seen in this disease. plos.org

Table 1: Effects of Oxidized this compound (BEP-CE) on Macrophages

Effect Pathway/Mechanism Reference
Macrophage Activation TLR4/MD-2 and SYK-dependent signaling plos.org
Inflammatory Signaling Phosphorylation of SYK, ERK1/2, JNK, c-Jun plos.org
Lipid Accumulation Enhanced macropinocytosis of native LDL plos.org

Contribution to Cellular Membrane Structure and Dynamics

As a derivative of cholesterol, this compound is involved in maintaining the physical properties of cellular membranes. cymitquimica.com

Influence on Membrane Fluidity and Stability

This compound, as a cholesteryl ester, participates in the complex regulation of membrane biophysics. cymitquimica.com The cholesterol moiety itself is a critical modulator of membrane fluidity, where it inserts between phospholipids. walshmedicalmedia.comwalshmedicalmedia.com It has a dual function: it disrupts the tight packing of saturated fatty acids, thereby increasing fluidity, while it fills gaps between unsaturated fatty acids to decrease fluidity. walshmedicalmedia.com This ensures the membrane maintains an optimal fluid state. walshmedicalmedia.com

Interaction with Membrane-Bound Enzymes (e.g., Cyclooxygenases)

This compound serves as a storage and delivery molecule for arachidonic acid, a key substrate for cyclooxygenase (COX) enzymes in the synthesis of prostaglandins. caymanchem.comcymitquimica.combiorxiv.org The hydrolysis of this compound releases free arachidonic acid, which can then be utilized by COX-1 and COX-2. nih.gov This process has been observed in adrenocortical cells during ACTH-stimulated prostaglandin synthesis. caymanchem.com

However, the relationship is not merely one of substrate provision. The local concentration of cholesterol and its esters can regulate enzyme activity. Studies on arterial smooth muscle cells have shown that enrichment with cholesteryl esters from LDL led to a decrease in the production of eicosanoids. nih.gov This suggests a potential inhibitory effect, possibly through direct inhibition of phospholipase A2 (the enzyme that can release arachidonic acid from phospholipids) by cholesterol or a decrease in cyclooxygenase activity itself. nih.gov Further research has shown that increasing the cholesterol content in cells can suppress the expression of COX-2, thereby reducing the capacity for prostaglandin synthesis. nih.gov Computational simulations indicate that various membrane lipids, including cholesterol and arachidonic acid, can enter the hydrophobic channel of the COX-1 enzyme, suggesting that orthosteric binding by lipids other than the primary substrate could play a regulatory role in the enzyme's turnover rate. biorxiv.orgresearchgate.net

Role in Lipid Droplet Homeostasis

This compound is a significant component of lipid droplets, which are intracellular organelles responsible for the storage of neutral lipids. wikipedia.org

Storage and Mobilization of Arachidonic Acid within Lipid Droplets

Lipid droplets serve as reservoirs for cholesteryl esters and triacylglycerols. wikipedia.org this compound is specifically stored within these droplets. biorxiv.orgbiorxiv.orgresearchgate.net Raman microscopy has confirmed that the spectral signature of certain unsaturated lipid droplets closely resembles that of pure this compound, verifying its presence. researchgate.net

This stored pool of this compound is not inert. It can be mobilized to release its constituent parts when needed by the cell. Research, particularly in the context of cancer cells, has identified this compound as a dominant substrate for the enzyme lysosomal acid lipase (LIPA). biorxiv.orgbiorxiv.orgbiorxiv.org LIPA rapidly hydrolyzes this compound within these cholesteryl ester-rich lipid droplets, releasing both cholesterol and arachidonic acid. biorxiv.orgbiorxiv.orgbiorxiv.org This mobilization allows the cell to access arachidonic acid for various downstream processes, including the synthesis of signaling molecules. biorxiv.org

Functional Interplay with Lipoproteins

Lipoproteins are responsible for transporting hydrophobic lipids like cholesteryl esters through the bloodstream. hmdb.ca this compound is a notable passenger in these particles. caymanchem.com It is a component of low-density lipoprotein (LDL), which is involved in delivering cholesterol and its esters to peripheral tissues. caymanchem.comnih.gov

It is also a key component of high-density lipoprotein (HDL) and plays a role in its functions. ahajournals.org Research shows that HDL can provide arachidonic acid to endothelial cells in the form of this compound. ahajournals.org This is important as endothelial cells cannot synthesize arachidonic acid themselves and require it for producing signaling molecules like prostacyclin. ahajournals.org The esterification of cholesterol within HDL is catalyzed by the enzyme lecithin-cholesterol acyltransferase (LCAT), and the resulting cholesteryl esters, including this compound, can be exchanged with other lipoproteins like LDL via the cholesteryl ester transfer protein (CETP). hmdb.canih.gov The relative composition of different cholesteryl esters can vary between lipoprotein subfractions. ahajournals.org For instance, while cholesteryl linoleate (B1235992) and oleate (B1233923) are generally more abundant, this compound is consistently present across different lipoprotein particles. arvojournals.org

Table 2: Cholesteryl Ester Composition in Human Eye and Plasma Lipoproteins

Cholesteryl Ester Relative Concentration (BrM/Ch) Relative Concentration (Plasma LDL) Reference
Cholesteryl Oleate 1.00 (normalized) 1.00 (normalized) arvojournals.org
Cholesteryl Linoleate 2.50 2.20 arvojournals.org
Cholesteryl Palmitate 0.84 Not specified arvojournals.org
This compound 0.14 Not specified arvojournals.org
Cholesteryl Stearate (B1226849) 0.56 Not specified arvojournals.org

Note: Data represents normalized concentrations from a specific study on lipoprotein-like particles in human Bruch's membrane (BrM/Ch) compared to plasma LDL and may vary.

Association with Low-Density Lipoproteins (LDL)

This compound is a key component of the neutral lipid core of low-density lipoproteins (LDL). sigmaaldrich.com As one of the major cholesteryl esters within LDL particles, it plays a structural role and is also implicated in the pro-atherogenic modifications of LDL. researchgate.netfrontiersin.org LDL particles are taken up by peripheral cells through receptor-mediated endocytosis, delivering their lipid cargo, including this compound. sigmaaldrich.comnih.gov

The polyunsaturated nature of the arachidonate fatty acid tail makes this compound particularly susceptible to oxidation. frontiersin.org Oxidation of the arachidonate portion of the molecule within LDL particles is a critical event in the development of atherosclerosis. caymanchem.com This process contributes to the formation of minimally modified LDL (MM-LDL) and subsequently oxidized LDL (ox-LDL), which are known to activate macrophages and promote the formation of foam cells, a hallmark of atherosclerotic plaques. researchgate.netcaymanchem.com Research has identified that cholesteryl ester hydroperoxides, formed from the oxidation of esters like this compound, are responsible for the biological activity of MM-LDL. researchgate.net In human atherosclerotic lesions, a significant portion of the this compound pool, estimated at around 16%, can be found in an oxidized state. frontiersin.org

The content of this compound can vary among different subclasses of LDL and in pathological conditions. Studies on atherosclerotic apolipoprotein E-deficient mice have shown that the relative content of this compound in LDL increases with age, correlating with increased LDL oxidation. ahajournals.org Conversely, studies on human LDL subspecies have found that small, dense LDL particles, which are considered more atherogenic, contain significantly less this compound compared to larger, more buoyant LDL particles. ahajournals.org

Table 1: Cholesteryl Ester (CE) Composition in Different Lipoproteins (mol %) This interactive table provides a comparative view of the cholesteryl ester profiles across different lipoprotein particles, including acetylated LDL (ac-LDL), LDL, and HDL, as well as in bovine calf serum (BCS).

Cholesteryl Esterac-LDLs (mol %)LDLs (mol %)HDLs (mol %)BCS (mol %)
This compound (C20:4 CE)0.715.809.822.46
Cholesteryl palmitate (C16:0 CE)28.3216.2118.7015.95
Cholesteryl stearate (C18:0 CE)12.7013.7417.6211.32
Cholesteryl oleate (C18:1 CE)31.2116.5114.7913.36
Cholesteryl linoleate (C18:2 CE)21.3642.7434.0350.98
Other CEs5.693.793.891.41
Data sourced from a study on lipopolysaccharide-activated P388D1 macrophages. nih.gov

Table 2: Relative Content of Polyunsaturated Cholesteryl Esters in LDL of Apolipoprotein E-Deficient (E°) Mice vs. Control Mice This table illustrates the age-dependent increase in the proportion of cholesteryl linoleate and this compound in the LDL of atherosclerotic E° mice compared to control C57BL/6J mice.

Age of MiceRelative Content (% of Total LDL Cholesteryl Ester)
E° Mice
1 monthNot specified, baseline
4 months~60% higher than control
Control Mice
1-4 monthsLower, stable baseline
Data represents the combined relative content of cholesteryl linoleate and this compound. ahajournals.org

Contribution to High-Density Lipoprotein (HDL) Metabolism and Function

This compound is also a constituent of the lipid core of high-density lipoproteins (HDL). nih.gov HDL particles play a central role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. ahajournals.org However, the role of this compound within HDL extends beyond simple lipid transport.

A key function of HDL-associated this compound is to serve as a delivery vehicle for arachidonic acid to endothelial cells. ahajournals.org Endothelial cells cannot synthesize arachidonic acid themselves and require an external source for the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. ahajournals.org Research has shown that HDL can provide arachidonic acid in the form of this compound, thereby stimulating prostacyclin synthesis in endothelial cells. ahajournals.org This contributes to the vasoprotective effects of HDL. While some debate exists regarding the primary source of arachidonic acid for the endothelium in vivo, with albumin-bound arachidonic acid being another potential contributor, the role of HDL in this process is well-documented in vitro. ahajournals.org

Furthermore, the metabolism of HDL and its cholesteryl ester cargo is a dynamic process. After HDL is taken up by the liver, its cholesteryl esters are hydrolyzed, and the resulting free cholesterol can be recycled back into plasma within new HDL or VLDL particles, or excreted into bile. ahajournals.org Studies tracking labeled cholesteryl esters have followed the reappearance of this compound in plasma as part of this recycling and remodeling process. ahajournals.org

Under certain inflammatory conditions, the typical function of HDL may be altered. For instance, in activated macrophages, HDL may act as a supplier of cholesteryl esters, including this compound, rather than solely as an acceptor of cholesterol. nih.gov This suggests a context-dependent role for HDL in cellular lipid metabolism. The concentration of arachidonic acid in the blood, along with HDL levels, has also been shown to influence the phagocytic capabilities of monocytes and macrophages. karger.com

Mechanistic Contributions of Cholesteryl Arachidonate to Disease Pathogenesis

Role in Atherosclerosis Progression

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the formation of atherosclerotic plaques, or atheromata, within the vessel wall. nih.gov Cholesteryl arachidonate (B1239269) is a key lipid species within low-density lipoprotein (LDL) particles and is centrally involved in the initiation and progression of these lesions. caymanchem.comresearchgate.net

A critical early event in atherogenesis is the oxidative modification of LDL particles retained in the arterial intima. nih.gov Cholesteryl arachidonate, due to the multiple double bonds in its arachidonic acid moiety, is highly susceptible to oxidation. researchgate.netnih.gov This oxidation can be enzymatic, for instance by 12/15-lipoxygenase (12/15-LO), or can occur via free radical-mediated processes. nih.govnih.gov

The resulting oxidized cholesteryl esters (OxCEs) are potent bioactive molecules that activate macrophages, key immune cells in plaque development. nih.govplos.org One extensively studied OxCE derived from this compound is a polyoxygenated molecule with bicyclic endoperoxide and hydroperoxide groups, abbreviated as BEP-CE. plos.orgfrontiersin.orgescholarship.org Research has shown that BEP-CE, found in human atherosclerotic lesions and plasma, acts as an endogenous ligand for Toll-like receptor 4 (TLR4), a pattern recognition receptor on macrophages. nih.govnih.govplos.org

The binding of BEP-CE to the TLR4/MD-2 complex triggers a signaling cascade that leads to macrophage activation. plos.org This activation involves the phosphorylation of spleen tyrosine kinase (SYK), which is not a typical downstream effector of TLR4 in response to bacterial ligands like lipopolysaccharide (LPS). plos.orgnih.gov The activation of the TLR4-SYK pathway by BEP-CE induces inflammatory responses, including the secretion of chemokines that attract more immune cells to the developing lesion. plos.orgfrontiersin.org Studies have demonstrated that OxCEs are the biologically active components of minimally oxidized LDL (mmLDL) responsible for inducing these inflammatory responses in macrophages. nih.govplos.org

The activation of macrophages by oxidized this compound also promotes their transformation into "foam cells," a hallmark of atherosclerosis. caymanchem.comnih.gov This process is driven by the excessive uptake and accumulation of lipids. nih.govnih.gov The TLR4-SYK signaling initiated by BEP-CE leads to significant cytoskeletal rearrangements in macrophages, inducing macropinocytosis—a process of non-specific fluid-phase uptake. plos.orgnih.gov

Through enhanced macropinocytosis, macrophages engulf large amounts of native, unmodified LDL from their environment, leading to massive intracellular lipid accumulation and foam cell formation. plos.org This mechanism is distinct from the scavenger receptor-mediated uptake of heavily oxidized LDL. nih.gov Therefore, oxidized this compound not only triggers inflammation but also directly fuels the lipid-loading of macrophages that characterizes early atherosclerotic lesions, known as fatty streaks. nih.gov The accumulation of these lipid-laden foam cells is a critical event in the growth of the atherosclerotic plaque. nih.govahajournals.org In vivo studies using a hypercholesterolemic zebrafish model have confirmed that TLR4 deficiency significantly reduces the rate of macrophage lipid accumulation in vascular lesions, highlighting the importance of this pathway. nih.gov

Beyond its role in an oxidized state, this compound serves as a reservoir for arachidonic acid (AA). caymanchem.com Hydrolysis of cholesteryl esters within the cell can release free AA, which is a precursor to a large family of potent signaling molecules known as eicosanoids. nih.govmdpi.com AA can be metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.netmdpi.com

The metabolites produced, including prostaglandins (B1171923), thromboxanes, and leukotrienes, are deeply involved in regulating vascular inflammation. nih.govmdpi.comportlandpress.com For example, leukotrienes generated via the LOX pathway are powerful chemoattractants for leukocytes, promoting their recruitment to the arterial wall and exacerbating the inflammatory response. frontiersin.org Prostaglandins produced by the COX pathway can have varied effects, some being pro-inflammatory and others anti-inflammatory, but an imbalance in their production is a feature of vascular disease. researchgate.netmdpi.com These AA metabolites can influence vascular tone, platelet aggregation, and endothelial permeability, all of which are critical factors in the progression of atherosclerotic plaques. mdpi.comportlandpress.com Thus, the release of arachidonic acid from this compound stores within the plaque microenvironment provides a sustained source of pro-inflammatory mediators that perpetuate the chronic inflammation characteristic of atherosclerosis. nih.gov

Table 1: Key Molecules in this compound-Mediated Atherosclerosis

Molecule Class Role in Atherosclerosis Citations
This compound Cholesteryl Ester Source of oxidized lipids and arachidonic acid in plaques. caymanchem.comresearchgate.net
Oxidized Cholesteryl Esters (OxCEs) Oxidized Lipid Activate macrophages and promote inflammation. nih.govplos.org
BEP-CE Specific OxCE An endogenous ligand for TLR4 that triggers macrophage activation and macropinocytosis. plos.orgfrontiersin.orgescholarship.org
Toll-like Receptor 4 (TLR4) Receptor Macrophage receptor activated by BEP-CE, initiating pro-atherogenic signaling. plos.orgnih.gov
Spleen Tyrosine Kinase (SYK) Enzyme Downstream effector of TLR4 activation by BEP-CE, leading to cytoskeletal changes. plos.orgnih.gov
Arachidonic Acid (AA) Fatty Acid Precursor to inflammatory eicosanoids (prostaglandins, leukotrienes). nih.govmdpi.com
Eicosanoids Signaling Lipids Mediate vascular inflammation, platelet aggregation, and vascular tone. mdpi.comportlandpress.com

Foam Cell Formation and Lipid Accumulation in Vascular Lesions

Implications in Cancer Biology

Aberrant lipid metabolism is now recognized as a hallmark of many aggressive cancers. researchgate.netbiorxiv.org Tumors often exhibit a significant accumulation of cholesteryl esters, including this compound, which are stored in lipid droplets. researchgate.netbiorxiv.org This accumulation is not a passive byproduct of cancer but an active process that contributes to tumor progression and metastasis. researchgate.net

While the storage of cholesteryl esters is a feature of cancer, the dynamic hydrolysis of these stores is crucial for tumor progression. researchgate.netbiorxiv.org Research has identified Lysosomal Acid Lipase (B570770) (LIPA) as the key enzyme responsible for hydrolyzing cholesteryl esters in cancer cells. researchgate.netbiorxiv.orgbiorxiv.org Mass spectrometry analysis has revealed that this compound is a dominant substrate that is rapidly hydrolyzed by LIPA. researchgate.netbiorxiv.orgbiorxiv.org

The products of this hydrolysis—free cholesterol and arachidonic acid—are then utilized by the cancer cell to support its growth and spread. For instance, the released arachidonic acid can be converted into eicosanoids that promote cell proliferation and survival. nih.gov The process of cholesteryl ester hydrolysis is so critical that inhibiting LIPA leads to an accumulation of cholesteryl ester-rich lipid droplets within cancer cells and effectively suppresses cancer metastasis in both in vitro and in vivo models. researchgate.netbiorxiv.orgbiorxiv.org This highlights that it is not merely the presence of this compound but its turnover and the availability of its components that fuel cancer aggressiveness. researchgate.net

The mechanism linking this compound hydrolysis to cancer metastasis involves a critical interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, cell survival, and metastasis. researchgate.netbiorxiv.orgbiorxiv.org Studies have shown that the inhibition of LIPA and the subsequent block of this compound hydrolysis lead to the suppression of NF-κB signaling. researchgate.netbiorxiv.org

This relationship appears to be part of a positive feedback loop. LIPA-driven hydrolysis of this compound provides signaling molecules that promote NF-κB activation. researchgate.netresearchgate.net In turn, activated NF-κB members positively regulate the expression of the LIPA gene. researchgate.netbiorxiv.orgbiorxiv.org This creates a self-reinforcing "LIPA-CE-NFκB" feedback loop that promotes the metastatic cascade. researchgate.netbiorxiv.org By continuously supplying the building blocks for pro-tumorigenic signaling molecules and upregulating its own catabolic enzyme via NF-κB, this compound metabolism sustains the aggressive phenotype of cancer cells. researchgate.netbiorxiv.org This crosstalk identifies the LIPA-mediated hydrolysis of this compound as a key metabolic node and a potential therapeutic target for treating metastatic cancer. researchgate.netbiorxiv.org

Table 2: Key Molecules in this compound-Mediated Cancer Biology

Molecule Class Role in Cancer Biology Citations
This compound Cholesteryl Ester Major substrate for LIPA; its hydrolysis fuels tumor progression. researchgate.netbiorxiv.orgbiorxiv.org
Lysosomal Acid Lipase (LIPA) Enzyme Key hydrolase of this compound in cancer cells. researchgate.netbiorxiv.org
Arachidonic Acid (AA) Fatty Acid Released from hydrolysis; precursor for pro-proliferative eicosanoids. nih.gov
NF-κB (nuclear factor-kappa B) Transcription Factor Activated by cholesteryl ester hydrolysis products; promotes metastasis. researchgate.netbiorxiv.orgbiorxiv.org

Altered Cholesteryl Ester Metabolism as a Feature of Malignancy

Altered lipid metabolism is a recognized hallmark of cancer, with tumor cells often displaying an increased demand for lipids to support rapid proliferation and membrane synthesis. frontiersin.orgnih.gov Within this context, the metabolism of cholesteryl esters, including this compound, is significantly reprogrammed in many malignancies. frontiersin.orgiiarjournals.orgbiorxiv.org

Cancer cells exhibit an enhanced capacity for cholesterol esterification, a process that converts free cholesterol into cholesteryl esters for storage in intracellular lipid droplets. iiarjournals.orgjcancer.org This is often driven by the overexpression of the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which is upregulated in various cancers, including pancreatic, prostate, and hepatocellular carcinoma. frontiersin.orgiiarjournals.org The accumulation of cholesteryl esters serves a dual purpose in promoting cancer progression. Firstly, it reduces the levels of free cholesterol, thereby protecting malignant cells from endoplasmic reticulum (ER) stress and subsequent apoptosis. frontiersin.orgjcancer.org Secondly, these stored cholesteryl esters create a reservoir of cholesterol that cancer cells can readily access to fuel their growth and malignant phenotype when needed. frontiersin.org Consistent with this, the enzyme lysosomal acid lipase (LAL), which hydrolyzes cholesteryl esters to release free cholesterol, is also found to be upregulated in tumor tissues. frontiersin.org

Studies have shown that the accumulation of cholesteryl esters is a feature of aggressive cancers and is associated with poor prognosis. biorxiv.orgbiorxiv.org For instance, in pancreatic cancer, the loss of the tumor suppressor PTEN leads to an accumulation of cholesteryl esters, which in turn promotes tumorigenesis and metastatic potential. frontiersin.org Similarly, in prostate cancer, the storage of cholesteryl esters helps maintain low intracellular levels of free cholesterol, thus avoiding lipotoxicity and supporting continued cholesterol uptake and synthesis, which fuels cancer aggressiveness. frontiersin.org

This compound, specifically, has been identified as a key substrate in this process. Research has pinpointed LIPA as a crucial lipase responsible for the hydrolysis of this compound in cancer cells. biorxiv.orgbiorxiv.org The products of this hydrolysis, cholesterol and arachidonic acid, are both implicated in promoting various cancer phenotypes. biorxiv.org Inhibition of LIPA has been shown to suppress cancer metastasis in preclinical models, highlighting the importance of this compound metabolism in cancer progression. biorxiv.orgbiorxiv.org

The table below summarizes the key enzymes involved in altered cholesteryl ester metabolism in cancer and their roles.

EnzymeRole in CancerReferences
ACAT1 (acyl-CoA:cholesterol acyltransferase 1) Overexpressed in many cancers, it catalyzes the esterification of cholesterol, leading to the accumulation of cholesteryl esters in lipid droplets. This promotes cell proliferation and protects against apoptosis. frontiersin.orgiiarjournals.org
LAL (lysosomal acid lipase) / LIPA Upregulated in tumor tissues, it hydrolyzes stored cholesteryl esters, including this compound, to provide free cholesterol and arachidonic acid, which fuel tumor growth and metastasis. frontiersin.orgbiorxiv.orgbiorxiv.org
PTEN (phosphatase and tensin homolog) Loss of this tumor suppressor in cancers like pancreatic cancer leads to the accumulation of cholesteryl esters, promoting tumorigenesis and metastatic potential. frontiersin.org

Contribution to Inflammatory and Immune Disorders

Role in Cystic Fibrosis-Associated Airway Inflammation

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway infections and severe, neutrophil-driven inflammation. plos.orgsemanticscholar.org Recent research has highlighted the role of host-derived lipids, including cholesteryl esters, as important players in the innate immune response within the airways. plos.orgsemanticscholar.orgresearchgate.net

This increase in cholesteryl esters, including this compound, correlates with markers of inflammation, such as human neutrophil peptide (HNP) 1-3 concentrations and neutrophil counts. plos.org this compound, along with cholesteryl linoleate (B1235992), has been identified as having antimicrobial properties, particularly against Pseudomonas aeruginosa, a common pathogen in CF airways. plos.orgsemanticscholar.org

The elevated levels of this compound in the context of CF-related inflammation suggest a complex role. While it may contribute to the host's antimicrobial defense, its increased presence is also a feature of the inflammatory state. It is hypothesized that the increased concentrations of cholesteryl esters in the lipid fraction of BALF from CF patients are likely contributed by the inflammatory process itself. plos.orgresearchgate.net

The table below shows the concentrations of this compound found in the bronchoalveolar lavage fluid of pediatric CF patients compared to non-CF controls in one study.

GroupThis compound Concentration (pmol/mL)
Non-CF 16.7 ± 9
Cystic Fibrosis (CF) 24.5 ± 8.4

Data from Ma DC, et al. (2015). plos.org

Elevated Levels in Chorioamnionitis and Placental Pathophysiology

Chorioamnionitis, an inflammation of the fetal membranes, is a significant cause of preterm labor and is associated with placental pathology. nih.govoup.comobstetricalpathology.com Alterations in lipid metabolism within the placenta have been implicated in the pathophysiology of this condition.

Research has demonstrated that the placentas of women experiencing preterm delivery with chorioamnionitis have significantly increased amounts of arachidonic acid compared to those from women with preterm delivery without chorioamnionitis. nih.gov This increase is observed across various lipid fractions, including phospholipids (B1166683), free fatty acids, triglycerides, and notably, cholesteryl esters. nih.gov

The elevated levels of arachidonic acid and its esterified form, this compound, in the placenta during chorioamnionitis suggest a role in the inflammatory processes that characterize this condition. nih.gov Inflammation can influence placental fatty acid metabolism. mdpi.com For instance, while high levels of the inflammatory cytokine IL-6 in pregnant women have been negatively correlated with placental lipoprotein activity, in vitro studies on human trophoblast cells have shown that IL-6 can stimulate fatty acid accumulation. mdpi.com

Furthermore, in the context of spontaneous early preterm birth, there are significant alterations in the expression of genes involved in lipid metabolism, including those related to eicosanoid synthesis and secretion, in the placenta. oup.com This dysregulation of lipid pathways is consistent with an inflammatory state within the placenta. oup.com The accumulation of this compound in the inflamed placenta may contribute to the production of pro-inflammatory mediators, further driving the pathophysiology of chorioamnionitis and preterm labor.

Link to Other Inflammatory Processes through Eicosanoid Production

This compound serves as a storage form of arachidonic acid, a polyunsaturated fatty acid that is a precursor to a large family of potent signaling molecules known as eicosanoids. mdpi.comnih.govresearchgate.net Eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes, are critical regulators of inflammation. mdpi.comnih.govmdpi.com The release of arachidonic acid from cellular stores, including from cholesteryl esters, is a key step in the initiation of the inflammatory cascade. researchgate.netmdpi.com

When tissues are subjected to inflammatory stimuli, enzymes such as phospholipase A2 are activated, leading to the release of free arachidonic acid from membrane phospholipids and lipid droplets where this compound is stored. mdpi.com This free arachidonic acid is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids. mdpi.comnih.gov

Many arachidonic acid-derived eicosanoids are pro-inflammatory. mdpi.comahajournals.org For example, leukotriene B4 is a potent chemoattractant for neutrophils, recruiting them to sites of inflammation, while prostaglandins like PGE2 can cause vasodilation and increase vascular permeability, facilitating the influx of immune cells. nih.govahajournals.org The overexpression of COX-2, a key enzyme in prostaglandin (B15479496) synthesis, is strongly associated with chronic inflammatory conditions. researchgate.net

Therefore, the storage and subsequent hydrolysis of this compound can provide a ready source of substrate for the production of these powerful inflammatory mediators. This link between this compound metabolism and eicosanoid synthesis implicates it in a wide range of inflammatory processes beyond those specifically mentioned above, contributing to the pathogenesis of various inflammatory diseases. mdpi.comnih.gov

Other Mechanistic Disease Associations

Potential Role in Neurological Disease Mechanisms (e.g., Parkinson's Disease)

Emerging evidence suggests that dysregulated lipid metabolism plays a significant role in the pathogenesis of neurodegenerative disorders, including Parkinson's disease (PD). nih.govmednexus.orgmdpi.com PD is characterized by the loss of dopaminergic neurons and the aggregation of the protein α-synuclein. nih.gov Lipids, including cholesterol and its esters, are integral to brain structure and function, and alterations in their homeostasis can contribute to disease mechanisms. mednexus.orgresearchgate.net

Studies have shown that α-synuclein itself is involved in regulating brain lipid metabolism. researchgate.netfrontiersin.org Specifically, the absence of α-synuclein has been shown to impact cholesterol metabolism in the brain and astrocytes, leading to an elevation of both cholesterol and cholesteryl esters. researchgate.netfrontiersin.org This suggests a complex interplay where α-synuclein influences the storage and handling of cholesterol in the brain.

While direct studies on this compound in PD are limited, the metabolism of its components, cholesterol and arachidonic acid, is clearly altered. High serum cholesterol levels have been linked to an increased risk of PD, potentially through mechanisms involving oxidative stress and neuroinflammation. nih.gov Arachidonic acid, released from sources like this compound, is a key player in neuroinflammation. mdpi.com Its metabolites, eicosanoids, can have both protective and detrimental effects in the brain. For instance, some prostaglandins can contribute to inflammatory processes observed in PD. mdpi.com

Involvement in Renal Pathophysiology (e.g., Nephrotic Syndrome)

The intricate relationship between lipid metabolism and renal function is increasingly recognized as a critical factor in the pathogenesis of kidney diseases, particularly in the context of nephrotic syndrome. This condition is characterized by heavy proteinuria, hypoalbuminemia, edema, and pronounced hyperlipidemia. Within this dyslipidemic state, the metabolism of cholesteryl esters, including this compound, is significantly altered, contributing to the progression of renal injury.

In nephrotic syndrome, there are profound disturbances in the composition and metabolism of lipoproteins. nih.gov The ratio of free cholesterol to cholesteryl esters within these lipoproteins is often modified, reflecting underlying enzymatic dysregulation. nih.gov Specifically, the maturation of high-density lipoprotein (HDL) particles is impaired, leading to a decrease in the transformation of cholesterol ester-poor HDL3 to cholesterol ester-rich HDL2. nih.gov This disruption points to a reduction in the activity of lecithin-cholesterol acyltransferase (LCAT), the primary enzyme responsible for esterifying free cholesterol in the bloodstream. nih.gov Concurrently, there is an upregulation of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that also esterifies cholesterol for storage. nih.gov This shift in enzymatic activity contributes to the accumulation of cholesteryl esters within renal cells.

The accumulation of lipids, including cholesteryl esters, within the glomeruli—a condition known as glomerular lipidosis—is a documented feature of various kidney diseases. jci.org This lipid deposition can occur in resident glomerular cells, such as podocytes and mesangial cells, as well as in infiltrating macrophages. iiarjournals.org Podocytes, specialized cells that form a crucial part of the glomerular filtration barrier, are particularly susceptible to lipid-induced injury, or "lipo-toxicity." The buildup of cholesteryl esters within these cells can disrupt their delicate architecture and function, leading to proteinuria and the progression of glomerulosclerosis.

One of the key components contributing to this lipotoxicity is arachidonic acid, a polyunsaturated fatty acid that can be esterified to cholesterol to form this compound. Studies have identified this compound in the urine of patients with nephrotic syndrome, indicating its involvement in the disease process. jci.orgnih.gov While free arachidonic acid and its metabolites are known to be potent mediators of inflammation, the specific role of this compound is an area of active investigation. It is hypothesized that the hydrolysis of this compound within renal cells can release arachidonic acid, which is then converted into pro-inflammatory eicosanoids. This localized inflammatory response can further exacerbate podocyte injury and glomerular damage.

Research has shown that in children with nephrotic syndrome, plasma levels of arachidonic acid are significantly higher and are positively correlated with cholesterol levels. termedia.pl The increased availability of both cholesterol and arachidonic acid likely leads to the enhanced formation of this compound. This ester may then be taken up by glomerular cells from filtered lipoproteins, contributing to the intracellular lipid burden. The subsequent release of arachidonic acid from these stored esters can activate inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, perpetuating a cycle of inflammation and injury within the glomerulus. mdpi.com

The following table summarizes findings from a study on urinary lipid excretion in patients with nephrotic syndrome compared to other conditions, highlighting the significant lipiduria associated with this syndrome.

GroupNumber of PatientsMean Total Urinary Lipid Excretion (mg/24h)Range of Total Urinary Lipid Excretion (mg/24h)
Nephrotic Syndrome 13118.810.0 - 584.0
Chronic Renal Disease (Minimal Proteinuria) 103.10.8 - 6.0
Hyperlipidemia (Non-renal causes) 42.51.8 - 3.8
Normal Subjects 102.10.6 - 5.0
Data adapted from Klahr S, et al. J Clin Invest. 1967. nih.gov

This table demonstrates the markedly increased excretion of lipids in the urine of individuals with nephrotic syndrome, which includes cholesteryl esters like this compound. nih.gov

Advanced Research Methodologies for Cholesteryl Arachidonate Analysis

Chromatographic Techniques

Chromatography remains a cornerstone for the analysis of lipids. For cholesteryl arachidonate (B1239269), both high-performance liquid chromatography and gas chromatography serve distinct but crucial roles in its isolation and measurement.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and quantification of individual cholesteryl esters, including cholesteryl arachidonate, from biological extracts. nih.gov This technique avoids the need for the tedious derivatization steps that are often required for gas chromatography. nih.gov

Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase, such as a Zorbax ODS or other C18 columns, and a polar mobile phase. nih.govbiorxiv.org A typical isocratic elution system might consist of a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v), which can achieve baseline separation of major plasma cholesteryl esters within a single run. nih.gov Detection is often performed using ultraviolet (UV) detectors, typically at wavelengths where the ester bond exhibits absorbance (around 210-215 nm). aocs.org The quantification of this compound is achieved by comparing its peak height or area to that of an internal standard, with calibration curves demonstrating a linear detector response over a range of concentrations. aocs.org The intra- and inter-assay coefficients of variation for HPLC methods are generally low, indicating high reproducibility. nih.gov

Table 1: Example HPLC Parameters for Cholesteryl Ester Analysis

Parameter Description Source
Column Zorbax ODS reversed-phase nih.gov
Mobile Phase Acetonitrile/Isopropanol (50:50, v/v) nih.gov
Elution Type Isocratic nih.gov
Detection UV Absorbance (e.g., 210 nm) aocs.org
Internal Standard Cholesteryl heptadecanoate aocs.org
Sample Volume ~100 µL plasma nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a highly sensitive and accurate technique used to determine the fatty acid composition of lipid fractions, including the arachidonic acid moiety of this compound. nih.govresearchgate.net Unlike HPLC, which can analyze the intact ester, GC analysis typically requires a multi-step sample preparation process.

First, total lipids are extracted from the biological sample (e.g., tissue or plasma). nih.gov The cholesteryl ester (CE) fraction is then isolated from other lipid classes, such as triacylglycerols and phospholipids (B1166683), using Solid Phase Extraction (SPE) with aminopropyl silica (B1680970) cartridges. nih.govresearchgate.net Following separation, the ester bond of the isolated CEs is hydrolyzed, and the released fatty acids are converted into volatile fatty acid methyl esters (FAMEs) through a process called transesterification. nih.gov These FAMEs are then separated and quantified using a GC system, commonly equipped with a Flame Ionization Detector (FID). mdpi.com This approach allows for precise quantification of arachidonic acid, thereby providing an indirect measure of the this compound content within the original sample. nih.gov

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become an indispensable tool in lipid research due to its high sensitivity and specificity, allowing for detailed molecular characterization. When coupled with liquid chromatography, it provides a powerful platform for comprehensive lipid profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a premier analytical technique for the comprehensive profiling and unambiguous identification of cholesteryl esters in complex biological samples. biorxiv.orgnih.govacs.org This method combines the separation power of LC with the detection specificity of tandem mass spectrometry. acs.org Reverse-phase LC systems are typically used to separate different cholesteryl ester species. biorxiv.orgbiorxiv.org

A key advantage of LC-MS/MS is its ability to identify and quantify specific molecular species, like this compound, directly from a total lipid extract without prior derivatization. biorxiv.org This has been instrumental in studies identifying this compound as a dominant and rapidly hydrolyzed substrate for the enzyme Lysosomal Acid Lipase (B570770) (LIPA) in cancer cells. biorxiv.org The method is sensitive enough to profile a wide range of cholesteryl ester variants, including monounsaturated and polyunsaturated species, providing a detailed picture of cholesterol metabolism in various cell lines and tissues. biorxiv.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of lipids, including cholesteryl esters. biorxiv.orgwiley.com A significant challenge in analyzing neutral lipids like this compound is their poor ionization efficiency. biorxiv.orgnih.gov ESI overcomes this by facilitating the formation of detectable adduct ions.

In positive-ion mode ESI-MS, cholesteryl esters readily form ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts. wiley.comnih.govnih.gov These precursor ions can be selected and fragmented in a tandem mass spectrometer (MS/MS) to yield characteristic product ions, confirming the molecule's identity. A particularly effective strategy for the class-selective analysis of cholesteryl esters involves the fragmentation of their sodiated adducts. nih.gov This process results in a common neutral loss of the cholestane (B1235564) moiety (NL 368.5), a fragmentation pattern that can be used to specifically screen for and quantify all cholesteryl ester species within a sample. nih.gov This technique has been successfully applied to quantify changes in cholesteryl ester molecular species, including this compound, in macrophages. nih.gov

Table 2: Common Adducts and Fragmentation in ESI-MS of Cholesteryl Esters

Ionization Technique Precursor Ion Fragmentation Method Characteristic Fragment Source
ESI [M+Na]⁺ Collision-Induced Dissociation (CID) Neutral Loss of 368.5 (Cholestane) nih.gov
ESI [M+NH₄]⁺ Collision-Induced Dissociation (CID) Product ion corresponding to the fatty acyl chain nih.gov
Ag⁺ CIS [M+Ag]⁺ Collision-Induced Dissociation (CID) Hock fragmentation (for peroxides) acs.org

Spectroscopic and Imaging Approaches

Beyond chromatography and conventional mass spectrometry, spectroscopic and imaging techniques offer unique capabilities to study this compound in situ, providing spatial and biochemical information within cells and tissues.

Raman spectroscopy is a non-invasive, label-free optical technique that provides detailed biochemical information based on the vibrational properties of molecules. rsc.org This method can be used to track the relative content of lipids, including cholesterol and arachidonic acid, in tissues. rsc.org A more advanced application is Stimulated Raman Scattering (SRS) imaging, a nonlinear optical imaging technique that allows for the direct visualization of specific molecules with high sensitivity and spatial resolution. Research has utilized SRS to directly visualize the LIPA-driven hydrolysis of cholesteryl esters within cancer cells, providing dynamic information on their metabolic fate. biorxiv.org

Furthermore, the use of Raman-active probes, such as deuterated cholesterol (D38-cholesterol), enables precise tracking of cholesterol trafficking and metabolism. Hyperspectral SRS imaging of these probes allows researchers to distinguish between free cholesterol and cholesteryl esters and to visualize their storage and partitioning within distinct lipid droplets in living cells. Mass Spectrometry Imaging (MSI) is another powerful technique that maps the spatial distribution of molecules directly from tissue sections, and strategies are being developed to apply it effectively to cholesterol and its esters. acs.org

Raman Spectromicroscopy and Stimulated Raman Scattering (SRS) Imaging

Raman spectroscopy and its advanced counterpart, Stimulated Raman Scattering (SRS) imaging, have emerged as powerful, non-destructive optical techniques for probing the biochemical composition of cells and tissues in a label-free manner. nih.govresearchgate.net These methods are particularly well-suited for lipid analysis, including the study of this compound.

Raman spectromicroscopy can be performed directly on lipid extracts without requiring derivatization, providing rapid biochemical information. nih.govresearchgate.net Researchers have worked on building Raman spectral libraries of various cholesteryl ester isomers, which serve as references to identify and distinguish molecules like this compound in complex biological samples. nih.govresearchgate.net Key Raman peaks allow for the identification and quantification of specific lipid components. For instance, the peak at approximately 702 cm⁻¹ is characteristic of the cholesterol moiety in cholesteryl esters, while the C=C stretching vibration band around 1655 cm⁻¹ indicates the degree of unsaturation in the fatty acid chains, a prominent feature of the arachidonate component. biorxiv.orgnih.gov

Stimulated Raman Scattering (SRS) microscopy enhances the weak Raman signal by several orders of magnitude, enabling high-speed, real-time imaging of lipids in living cells. biorxiv.orgacs.org This has been instrumental in visualizing the dynamics of cholesteryl ester metabolism. By tuning the laser frequency to be resonant with C-H stretching vibrations, SRS can image intracellular lipid droplets with high specificity. biorxiv.orgresearchgate.net In a notable application, the hydrolysis of cholesteryl esters by the enzyme Lysosomal Acid Lipase (LIPA) was directly visualized by SRS imaging using alkyne-tagged cholesterol. biorxiv.orgresearchgate.net This research identified this compound as a dominant substrate that is rapidly hydrolyzed by LIPA. biorxiv.orgresearchgate.net

Furthermore, the combination of SRS with isotopic labeling has provided a means to trace metabolic pathways. To specifically visualize the metabolism of the arachidonate portion, deuterated arachidonic acid (arachidonic acid-d11) has been used. biorxiv.org The carbon-deuterium (C-D) bond has a unique vibrational frequency in the "Raman-silent" region of the cell's spectrum (around 2,126 cm⁻¹), allowing its signal to be detected without interference from endogenous molecules. biorxiv.orgacs.org This approach has been used to track the esterification of deuterated arachidonic acid into lipid droplets and its subsequent hydrolysis, providing a direct view of the metabolic flux of this compound at a subcellular level. biorxiv.org

Raman Shift (cm⁻¹)Vibrational Mode AssignmentSignificance for this compound Analysis
~702Cholesterol ring vibrationIdentification and quantification of the cholesterol moiety in cholesteryl esters. biorxiv.org
~1655C=C stretchingIndicates the high degree of unsaturation characteristic of the arachidonate acyl chain. nih.gov
~2126C-D stretching (from deuterated arachidonic acid)Specific tracking of the arachidonate component's metabolic fate in SRS imaging. biorxiv.org
~2800-3000C-H stretchingGeneral imaging of all lipids, including this compound-containing lipid droplets. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure, dynamics, and organization of lipids within model membrane systems. Solid-state deuterium (B1214612) (²H) NMR, in particular, provides quantitative data on the orientation and motion of molecules like this compound within a lipid bilayer. acs.orgresearchgate.netacs.org

By using specifically deuterium-labeled cholesterol, researchers can obtain detailed information about its behavior when incorporated into membranes containing various phospholipids. Studies using ²H NMR on membranes composed of phospholipids with arachidonate chains (arachidonoyl-phosphatidylcholines) have revealed critical insights into the interactions of this compound. nih.gov

A key finding is that cholesterol exhibits low solubility and affinity for highly polyunsaturated arachidonate chains. nih.gov This leads to lateral phase separation, where the membrane segregates into cholesterol-poor/polyunsaturated fatty acid-rich microdomains and cholesterol-rich/saturated fatty acid-rich microdomains. nih.gov Solid-state ²H NMR has been used to quantify the physical properties of cholesterol within these distinct membrane environments. For example, in bilayers of 1,2-diarachidonylphosphatidylcholine (20:4-20:4PC), the solubility of cholesterol was found to be only about 17 mol%, with the sterol ring tilted at an angle of approximately 25° relative to the membrane normal. nih.gov In contrast, in membranes with one saturated and one arachidonate chain (1-stearoyl-2-arachidonylphosphatidylcholine or 18:0-20:4PC), the solubility was significantly higher (≥50 mol%) and the tilt angle was smaller (~16°). nih.gov These findings demonstrate that the surrounding lipid environment, specifically the saturation level of the fatty acid chains, dictates the behavior and organization of cholesterol and its esters.

Membrane CompositionCholesterol Solubility (mol %, via ²H NMR)Cholesterol Tilt Angle (α₀, via ²H NMR)Reference
1,2-diarachidonylphosphatidylcholine (DAPC)17 ± 225 ± 1° nih.gov
1-stearoyl-2-arachidonylphosphatidylcholine (SAPC)≥ 5016 ± 1° nih.gov

Computational Modeling and Simulation

Molecular Dynamics Simulations for Membrane Interactions and Conformational Studies

Molecular Dynamics (MD) simulations have become an indispensable tool for studying lipid bilayers at an atomistic or coarse-grained level, providing insights that are often inaccessible through experimental methods alone. mdpi.comarxiv.org These simulations model the movement and interactions of individual atoms and molecules over time, allowing researchers to explore the conformational dynamics of this compound and its influence on membrane properties. biorxiv.org

MD simulations have shown that cholesterol plays a critical role in regulating membrane fluidity, thickness, lipid packing, and permeability. mdpi.comarxiv.org When applied to the specific interactions involving arachidonic acid, simulations have predicted that a complex between cholesterol and arachidonic acid is less stable within a membrane environment compared to complexes with other molecules like anandamide. researchgate.net This is attributed to the conformation of arachidonic acid being better suited to interact with neighboring phospholipids than with the rigid cholesterol molecule. researchgate.net

Simulations have also been crucial in understanding how membrane cholesterol interacts with and modulates the function of membrane proteins, such as G protein-coupled receptors (GPCRs). nih.gov These studies have identified dynamic "hot-spots" on protein surfaces where cholesterol has a high occupancy, rather than a static binding site. nih.gov The interaction of cholesterol at these sites can influence the protein's conformational state and its propensity to form dimers or larger oligomers. biorxiv.orgnih.gov Given the ester linkage in this compound, its components—cholesterol and arachidonic acid—participate in this complex interplay, influencing the local membrane environment around proteins and thereby affecting their function.

Biochemical and Cell-Based Assays

Enzymatic Assays for Hydrolysis and Oxidation Products (e.g., TBARS, FOX assays)

A variety of biochemical assays are employed to quantify this compound and its metabolic products, particularly those arising from hydrolysis and oxidation.

Hydrolysis Assays: The amount of this compound in a sample can be determined indirectly by measuring its constituent parts after enzymatic hydrolysis. Commercially available kits use the enzyme cholesterol esterase to cleave the ester bond, releasing free cholesterol and arachidonic acid. promega.com The total cholesterol measured after this step, minus the free cholesterol measured in a parallel sample without the esterase, yields the amount of cholesterol that was present as esters. promega.com

Oxidation Product Assays: this compound is highly susceptible to oxidation due to its four double bonds. Several assays are used to measure the products of this lipid peroxidation.

TBARS (Thiobarbituric Acid-Reactive Substances) Assay: This is a widely used method for assessing lipid peroxidation. strategian.com The assay detects malondialdehyde (MDA) and other reactive aldehydes that are generated during the breakdown of oxidized lipids. In studies of oxidized this compound, bicyclic endoperoxides have been identified as major TBARS-active compounds. researchgate.netnih.gov The TBARS assay has been used to measure the oxidation of low-density lipoprotein (LDL), where this compound is a key component. ahajournals.orgnih.gov

FOX (Ferrous Oxidation-Xylenol Orange) Assay: The FOX assay is designed to measure lipid hydroperoxides. The method is based on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by hydroperoxides, with the resulting ferric ions being detected colorimetrically using the indicator xylenol orange. diva-portal.org However, research on the autoxidation products of this compound has shown that the FOX assay is not entirely specific for hydroperoxides. researchgate.netnih.gov Other oxidation products, such as monocyclic and serial-cyclic peroxides, also yield a positive response. nih.gov This lack of specificity necessitates caution when interpreting FOX assay results for highly oxidized lipid mixtures containing arachidonate. researchgate.netnih.gov

AssayPrinciplePrimary Target in Oxidized this compoundLimitations
TBARSColorimetric detection of thiobarbituric acid reactive substances (e.g., MDA) formed after acid heating.Bicyclic endoperoxides and other aldehyde breakdown products. researchgate.netnih.govConsidered non-specific as it detects various aldehydes, not just from lipid peroxidation. strategian.com
FOXColorimetric detection of Fe³⁺ (formed from Fe²⁺ oxidation by peroxides) using xylenol orange. diva-portal.orgLipid hydroperoxides, but also gives a positive response with other peroxides. nih.govNot specific for hydroperoxides; cyclic peroxides also react, requiring caution in interpretation. researchgate.netnih.gov

Isotopic Labeling Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. creative-proteomics.commpg.de The methodology relies on the use of stable isotope tracers, such as deuterium (²H) or carbon-13 (¹³C), which are incorporated into metabolic precursors. nih.govfrontiersin.org As the cell metabolizes the labeled substrate, the isotope is incorporated into downstream products. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or NMR, researchers can deduce the flow of atoms through the metabolic network and calculate the rates of specific enzymatic reactions. nih.govfrontiersin.org

This approach has been successfully applied to study the metabolism of this compound.

Deuterated Arachidonic Acid Tracing: As mentioned previously, combining stable isotope labeling with advanced imaging provides direct visualization of metabolic flux. The use of deuterated arachidonic acid (AA-d11) allows researchers to use SRS microscopy to watch, in real-time, as the labeled fatty acid is taken up by cells, esterified to cholesterol to form this compound within lipid droplets, and subsequently released through hydrolysis. biorxiv.org

Deuterated Cholesterol Tracing: In another application, deuterated cholesterol (e.g., d7-cholesterol) is used to label the cellular cholesterol pool. Mass spectrometry can then be used to track the fate of this labeled cholesterol. nih.gov This technique allows for precise measurement of how d7-cholesterol is esterified to form d7-cholesteryl esters and how these labeled esters are mobilized and effluxed from the cell. This provides a quantitative measure of the flux through the cholesterol esterification-hydrolysis cycle, a key pathway involving this compound. nih.gov

These isotopic labeling techniques offer a dynamic view of this compound metabolism that goes beyond simple measurements of its concentration, providing critical information on its synthesis, storage, and breakdown rates within the cellular context.

In Vitro and In Vivo Model Systems for Mechanistic Studies

To unravel the intricate functions of this compound in biological systems, scientists employ a range of in vitro and in vivo models. These experimental systems are crucial for clarifying the mechanisms by which this compound affects cellular activities and contributes to the development of diseases. The selection of a model system is a critical decision that hinges on the specific research inquiry, as each system presents distinct benefits and drawbacks.

In Vitro Models: Cellular Systems

In vitro models, which primarily involve cultured cells, offer a controlled setting to examine the direct impacts of this compound on cellular operations, metabolism, and signaling pathways. These systems enable accurate control over experimental variables and are suitable for high-throughput screening.

Macrophage Cell Lines: Macrophages are key players in the development of atherosclerosis, a condition marked by the buildup of lipids like cholesteryl esters in artery walls. nih.gov Cell lines such as human THP-1 monocytes, which can be differentiated into macrophages, and murine J774 cells are widely utilized. ahajournals.orgmdpi.com The accumulation of this compound can transform these cells into "foam cells," a characteristic feature of early atherosclerotic lesions. nih.govplos.org For instance, research has shown that an oxidized form of this compound can trigger macrophage activation and lipid accumulation, leading to foam cell formation. plos.org

Endothelial Cells: The endothelium forms the inner layer of blood vessels and is vital for vascular health. Human Umbilical Vein Endothelial Cells (HUVECs) are a frequently used in vitro model to investigate how this compound affects endothelial function. nih.govahajournals.org Studies have demonstrated that high-density lipoproteins (HDL) can supply endothelial cells with arachidonic acid in the form of this compound, which then influences the production of prostacyclin, a molecule that inhibits platelet aggregation and relaxes smooth muscle. ahajournals.org

Hepatocytes and Cancer Cell Lines: The liver is central to cholesterol metabolism. Primary hepatocytes and liver cancer cell lines are used to study how this compound affects liver lipid processes. nih.gov Additionally, research in cancer cell lines, such as bladder and breast cancer cells, has identified this compound as a major cholesteryl ester. biorxiv.org Studies using these cells have shown that the enzyme lysosomal acid lipase (LIPA) preferentially hydrolyzes this compound, and inhibiting this process can suppress cancer metastasis in laboratory models. biorxiv.orgbiorxiv.org

Table 1: Common In Vitro Models for this compound Research

Cell LineCell TypeKey Research Focus
THP-1Human Monocyte/MacrophageFoam cell formation, cholesterol homeostasis, inflammatory signaling. mdpi.com
J774Murine MacrophageFoam cell formation, lipid accumulation, effects of oxidized lipids. ahajournals.org
HUVECHuman Endothelial CellEndothelial function, prostacyclin synthesis, interaction with lipoproteins. nih.govahajournals.org
T24Human Bladder CancerCholesteryl ester hydrolysis, cancer metastasis mechanisms. biorxiv.orgbiorxiv.org
MDA-MB-231Human Breast CancerCholesteryl ester hydrolysis, cancer metastasis mechanisms. biorxiv.org
Primary HepatocytesMouse Liver CellsCholesterol metabolism, effects of oxidized cholesteryl esters. nih.gov

In Vivo Models: Animal Systems

In vivo models, especially genetically engineered rodents, are essential for examining the systemic impacts of modified this compound metabolism within a complete organism. These models enable scientists to explore the complex interactions among various organs and cell types under both normal and diseased states.

Apolipoprotein E-Deficient (ApoE-/-) Mice: ApoE is a protein vital for clearing certain lipoproteins from the blood. Mice without the ApoE gene spontaneously develop high cholesterol and atherosclerotic lesions similar to those in humans, making them a popular model. nih.govahajournals.org These mice have been instrumental in showing that this compound and its oxidized products accumulate in atherosclerotic plaques. nih.govnih.gov Studies in ApoE-/- mice have also demonstrated that oxidative stress is a key factor in the progression of atherosclerosis. nih.govplos.org

Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice: The LDL receptor is key to removing LDL from the bloodstream. Like ApoE-/- mice, LDLR-/- mice develop severe high cholesterol and atherosclerosis, particularly on a high-fat diet. nih.gov They are another prevalent model for studying the harmful effects of high levels of cholesteryl esters, including this compound. ahajournals.orgarvojournals.org Research combining LDLR-/- and apoA-I-/- mice has shown significant cholesterol accumulation in the skin, associated with inflammation. researchgate.net

Lecithin-Cholesterol Acyltransferase (LCAT) Deficient Models: LCAT is the main enzyme that esterifies cholesterol in the blood, directly impacting the creation of this compound. nih.govwikipedia.orge-enm.org Studies on humans with familial LCAT deficiency, a rare genetic disorder, have provided insights into the origins of cholesteryl esters in plasma when LCAT is absent. nih.gov These studies show that even without LCAT activity, cholesteryl esters are still found in certain lipoproteins, suggesting they are produced by other enzymes within cells. nih.gov Animal models with altered LCAT function have also been crucial for understanding the enzyme's role in lipoprotein metabolism and atherosclerosis. ahajournals.orge-enm.org

Table 2: Key In Vivo Models for Studying this compound

Model SystemGenetic Background/ConditionKey Pathological FeatureRelevance to this compound Research
ApoE-/- MouseApolipoprotein E knockoutSpontaneous hypercholesterolemia and atherosclerosis. nih.govahajournals.orgInvestigating the accumulation and role of this compound and its oxidized products in plaque development. nih.govnih.gov
LDLR-/- MouseLDL Receptor knockoutDiet-induced hypercholesterolemia and atherosclerosis. nih.govStudying the impact of diet and other genetic factors on cholesteryl ester accumulation and inflammation. arvojournals.orgresearchgate.net
Familial LCAT DeficiencyHuman patients with LCAT gene mutationsSevere HDL deficiency and altered plasma cholesterol. nih.govbiovendor.comElucidating the role of LCAT in plasma cholesteryl ester formation and identifying alternative synthesis pathways. nih.gov

By combining the detailed mechanistic data from in vitro studies with the systemic biological context provided by in vivo models, researchers can construct a thorough understanding of the physiological and pathological roles of this compound.

Future Directions and Emerging Research Avenues in Cholesteryl Arachidonate Studies

Elucidation of Novel Regulatory Mechanisms in Cholesteryl Arachidonate (B1239269) Homeostasis

The cellular concentration of cholesteryl arachidonate is maintained by a delicate balance between its synthesis (esterification) and breakdown (hydrolysis). nih.govresearchgate.net While the core enzymes are known, future research aims to uncover more nuanced regulatory layers.

A significant area of investigation involves the enzymes that control the availability of its precursors, cholesterol and arachidonic acid. Recent studies have identified a novel role for 15-lipoxygenase (15-LOX) enzymes, particularly ALOX15B, in cholesterol homeostasis. frontiersin.orgnih.gov Research in human macrophages has shown that silencing or inhibiting these enzymes impairs the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a primary transcription factor that governs cholesterol synthesis. frontiersin.orgnih.gov Specifically, silencing ALOX15B led to a reduction in cellular cholesterol and various intermediates, suggesting an indirect but crucial regulatory influence on the substrate pool for this compound synthesis. nih.gov

Table 1: Emerging Regulatory Factors in this compound Homeostasis

Regulatory FactorMechanism of ActionImpact on this compoundKey Research FindingsCitations
ALOX15B (15-Lipoxygenase)Inhibits SREBP-2 signaling pathway.Indirectly reduces the substrate pool (cholesterol) available for esterification.Silencing ALOX15B in macrophages reduces cellular cholesterol and its biosynthetic intermediates. frontiersin.orgnih.gov
LIPA (Lysosomal Acid Lipase)Directly hydrolyzes cholesteryl esters to release free cholesterol and fatty acids.Acts as the primary enzyme for the breakdown of this compound.Identified as the key hydrolase for this compound in cancer cells, participating in a LIPA-CE-NFκB feedback loop. biorxiv.orgbiorxiv.org
microRNA-33 (miR-33)Inhibits the expression of cholesterol efflux transporters like ABCA1.Modulates overall cellular cholesterol levels, thereby affecting the substrate available for esterification.Inhibition of miR-33 increases ABCA1 levels and HDL, altering systemic cholesterol transport. mdpi.com

Exploration of Unidentified Physiological Roles

Beyond its role as a storage molecule, this compound is emerging as an active participant in diverse physiological processes. Future studies will focus on delineating these less-understood functions.

An intriguing area is its contribution to innate immunity. This compound has been identified as having inherent antibacterial properties. nih.govnih.gov Studies of human nasal fluid revealed that it, along with cholesteryl linoleate (B1235992), can inhibit the growth of bacteria such as P. aeruginosa. nih.gov Researchers have also hypothesized that increased concentrations of cholesteryl esters observed after vigorous exercise may serve as a protective measure against potential infections. tandfonline.com

Another critical role is its function as a delivery vehicle for arachidonic acid. High-density lipoproteins (HDL) can supply this compound to endothelial cells, which lack the enzymes to synthesize arachidonic acid themselves. ahajournals.org This delivered arachidonic acid is then used for the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. ahajournals.org

Furthermore, the oxidation of this compound is a significant area of future research. Its polyunsaturated arachidonyl chain makes it highly susceptible to oxidation, forming a class of molecules known as oxidized cholesteryl esters (OxCEs). nih.govnih.gov Specific OxCEs derived from this compound, such as those with bicyclic endoperoxide and hydroperoxide groups (e.g., BEP-CE), have been shown to possess distinct biological activities, including the activation of inflammatory pathways in macrophages. nih.govnih.gov

Advanced Approaches for Precision Lipidomics Profiling

Understanding the subtle changes in this compound levels requires highly sensitive and precise analytical techniques. The future of its study is tied to advancements in lipidomics. A major challenge in lipid analysis has been the difficulty of measuring non-polar lipids like cholesteryl esters alongside more easily ionized lipid classes. biorxiv.orgunimi.it

Recent developments include novel liquid chromatography-mass spectrometry (LC-MS) methods that can robustly detect and quantify cholesterol and cholesteryl esters from biological samples without the need for chemical derivatization. biorxiv.orgbiorxiv.org These methods are compatible with high-throughput lipidomics workflows, allowing for the simultaneous profiling of this compound and other lipids from the same sample, providing a more holistic view of lipid metabolism. biorxiv.org

Beyond traditional MS, advanced imaging techniques are providing unprecedented spatial and temporal resolution. Stimulated Raman Scattering (SRS) microscopy, combined with bio-orthogonal labeling using alkyne-tagged cholesterol or deuterium-labeled arachidonic acid, allows for the direct visualization of cholesteryl ester hydrolysis in living cells. biorxiv.orgbiorxiv.org This enables researchers to track the metabolic fate of this compound at a subcellular level. Furthermore, techniques like Liquid Extraction Surface Analysis (LESA) coupled with MS allow for the direct analysis of lipids from tissue sections, helping to map the distribution of this compound within complex tissues like atherosclerotic plaques. ahajournals.org

Table 2: Advanced Analytical Techniques for this compound Profiling

TechniquePrincipleAdvantage for this compound StudiesCitations
Derivatization-Free LC-MSReverse-phase liquid chromatography coupled with mass spectrometry, optimized for non-polar lipids.Allows high-throughput, sensitive quantification of native this compound alongside other lipid classes from a single extract. biorxiv.orgbiorxiv.org
Stimulated Raman Scattering (SRS) MicroscopyUses bio-orthogonal tags (alkynes, deuterium) to visualize specific molecules in real-time.Enables direct imaging of the subcellular localization and enzymatic processing (hydrolysis) of this compound in live cells. biorxiv.orgbiorxiv.org
Shotgun Lipidomics / QqQ-MSDirect infusion or rapid chromatography coupled to triple quadrupole mass spectrometry for high-throughput quantification.Facilitates large-scale profiling of hundreds of lipid species, including cholesteryl esters, in large patient cohorts. ahajournals.orgjci.org
Liquid Extraction Surface Analysis (LESA)-MSDirect lipid extraction from a small spot on a tissue surface followed by mass spectrometry analysis.Provides spatial information on the distribution of this compound within a tissue section without extensive sample preparation. ahajournals.org

Targeting this compound Metabolism in Disease Models

The central role of this compound and its metabolic products in disease pathophysiology makes its regulatory enzymes attractive therapeutic targets. Future research will increasingly focus on manipulating its metabolism in preclinical disease models.

In oncology, the hydrolysis of this compound by LIPA has been identified as a key process promoting cancer metastasis. biorxiv.org The release of cholesterol and arachidonic acid fuels pro-cancer signaling pathways like NF-κB. biorxiv.org Consequently, pharmacological inhibition of LIPA using compounds like Lalistat 1 has been shown to suppress cancer cell migration and metastasis in both in vitro and in vivo models, highlighting a promising therapeutic strategy. biorxiv.org Similarly, targeting the synthesis of cholesteryl esters with inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), such as avasimibe, has shown efficacy in reducing metastatic lesions in prostate and pancreatic cancer models. researchgate.net

In inflammatory diseases and atherosclerosis, the enzymes that metabolize the arachidonic acid released from this compound are key targets. Inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-established, but future work will seek more specific targets to modulate the production of pro-inflammatory eicosanoids derived from this pool. nih.gov Furthermore, given the role of 15-LOX in macrophage cholesterol homeostasis, targeting this enzyme could be a strategy to modulate inflammation in atherosclerotic plaques. frontiersin.org

Integrated Omics Approaches for Systems-Level Understanding

To fully comprehend the role of this compound, it must be studied within the context of the entire biological system. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics/lipidomics, are essential for building this comprehensive picture.

Future studies will leverage these approaches to connect changes in this compound levels with global alterations in gene expression and protein networks. For example, by integrating lipidomics data with transcriptomics, researchers can identify correlations between the abundance of this compound and the expression of genes involved in its metabolism or downstream signaling. nih.gov Tools like MetaboAnalyst and Cytoscape are used to map these connections and identify enriched biological pathways. nih.govfrontiersin.org

A study on rheumatoid arthritis integrated five different omics datasets and found that dysregulation of arachidonic acid and cholesterol metabolism was a key feature of the disease, demonstrating the power of this approach to pinpoint critical pathways. nih.gov Cutting-edge spatial omics now allows for the integration of spatial transcriptomics with mass spectrometry-based lipidomics on the same tissue section. biorxiv.org This has revealed unique correlations between specific lipids, including cholesteryl esters, and gene expression profiles in distinct cell populations within prostate cancer tissue, offering unprecedented insight into the molecular heterogeneity of disease. biorxiv.org Such systems-level analyses will be indispensable for uncovering the complex and multifaceted roles of this compound in health and disease.

Q & A

Q. How can cholesteryl arachidonate be accurately quantified in biological samples despite methodological discrepancies?

Enzymatic assays (e.g., Technicon, Merck, Boehringer) often underestimate this compound due to incomplete hydrolysis, particularly for polyunsaturated esters like arachidonate . Chromatographic methods such as Liebermann-Burchard or LC-MS provide higher accuracy by avoiding enzymatic biases . For reproducible results, validate enzymatic assays with spiked recovery experiments and cross-check against chromatographic standards.

Q. What extraction protocols are optimal for isolating this compound from lipid-rich tissues?

The Bligh-Dyer method (chloroform-methanol-water, 1:2:0.8 v/v) is efficient for total lipid extraction, including cholesteryl esters, in <10 minutes . For complex matrices like plasma, Folch’s method (chloroform-methanol, 2:1 v/v) with subsequent purification steps improves specificity for cholesteryl esters . Avoid prolonged exposure to oxygen to prevent oxidation of arachidonate’s polyunsaturated chains .

Q. How does this compound integrate into lipoprotein structures, and what analytical techniques characterize its distribution?

this compound localizes in the neutral lipid core of LDL and HDL. Ultracentrifugation (density-gradient separation) combined with LC-MS profiling reveals its distribution across lipoprotein subclasses . For tissue-specific analysis, reversed-phase HPLC with ANN-GA optimization enhances resolution of cholesteryl esters from triglycerides and phospholipids .

Advanced Research Questions

Q. What experimental strategies elucidate the role of oxidized this compound in macrophage activation and atherosclerosis?

Minimally oxidized LDL (mmLDL) containing this compound hydroperoxides (CEOOH) activates macrophages via TLR-4, inducing proinflammatory cytokines (e.g., IL-6) . To study this:

  • Generate mmLDL using 12/15-lipoxygenase (12/15-LO) modification .
  • Quantify CEOOH species via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Validate biological activity using macrophage spreading assays and ERK1/2 phosphorylation readouts .

Q. How can synthetic monotrans isomers of this compound be used to study radical stress in lipid membranes?

Thiyl radical-catalyzed cis-trans isomerization generates monotrans this compound isomers, which serve as biomarkers of free radical damage . Key steps:

  • Synthesize isomers using γ-irradiation or photoactivation .
  • Detect regioisomers in plasma via GC-MS or Raman spectroscopy, focusing on diagnostic peaks (e.g., 965 cm⁻¹ for trans double bonds) .
  • Correlate isomer ratios with oxidative stress markers (e.g., 8-epi-F2-isoprostanes) in disease models .

Q. What methodological advancements improve resolution of this compound in complex lipid mixtures?

  • LC-MS/MS with MRM workflows : Use SCIEX Triple Quad systems for high-sensitivity detection (LOQ <10 nM) with deuterated internal standards (e.g., ²H₃-cholesteryl arachidonate) .
  • ANN-GA-optimized HPLC : Train neural networks with fractional factorial design to optimize mobile phase gradients, improving separation from co-eluting triglycerides .
  • Isotope tracing : Incorporate ¹⁴C- or ³H-labeled this compound to study metabolic flux in vivo .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in enzymatic vs. chromatographic measurements of this compound?

Enzymatic kits (e.g., Roche, Baker) show variable recovery (e.g., 60–85% for arachidonate) due to esterase specificity . To resolve:

  • Use enzymatic methods for high-throughput screening but confirm critical results with LC-MS .
  • Pre-treat samples with cholesterol esterase from Pseudomonas sp., which hydrolyzes polyunsaturated esters more efficiently .

Q. Why do tissue-specific this compound levels vary, and how can this inform disease models?

Liver and adrenal glands show the highest this compound concentrations due to LCAT (lecithin-cholesterol acyltransferase) activity, while brain tissue lacks it . In atherosclerosis models:

  • Overexpress mutant LCAT (e.g., hE149A) to enrich HDL with arachidonate esters and study atheroprotection .
  • Quantify oxidized species in aortic plaques using MALDI-TOF imaging .

Synthesis and Isotope Labeling

Q. What strategies are recommended for synthesizing isotope-labeled this compound for tracer studies?

  • ¹⁴C-labeling : Introduce ¹⁴C at the arachidonate carboxyl group via esterification with labeled arachidonic acid .
  • ³H-labeling : Catalytic tritiation of this compound’s double bonds yields high-specific-activity tracers (50–200 Ci/mmol) for in vivo tracking .
  • Purity validation: Use RP-HPLC with radiometric detection to confirm >95% isotopic purity .

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